

# Comparative Analysis of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid and its Stereoisomer

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## Compound of Interest

Compound Name: *Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid*

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An Objective Guide for Researchers and Drug Development Professionals

**Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid** is a versatile building block in organic synthesis, particularly valued in the preparation of pharmaceuticals and other complex molecules due to its specific stereochemistry.<sup>[1]</sup> This guide provides a comparative analysis of its characterization data against its trans-isomer, offering a valuable resource for researchers in selecting the appropriate starting material for their synthetic endeavors.

## Physicochemical and Spectroscopic Data Comparison

While specific experimental data for **Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid** is not extensively available in public literature, this guide compiles the known information and provides expected spectroscopic characteristics based on established principles. In contrast, the trans-isomer has been more thoroughly characterized, and its data is presented here for direct comparison.

Property	Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid	Trans-2-Carbomethoxycyclohexane-1-Carboxylic Acid
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O <sub>4</sub> [1][2]	C <sub>9</sub> H <sub>14</sub> O <sub>4</sub> [3]
Molecular Weight	186.21 g/mol [2][3]	186.21 g/mol [3]
CAS Number	111955-05-6[1][2]	2484-60-8[3]
Melting Point	Data not available	67-69 °C[3]
Boiling Point	Data not available	Data not available
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	Expected signals: Carboxylic acid proton (broad singlet, ~10-12 ppm), methoxy protons (singlet, ~3.7 ppm), cyclohexane ring protons (multiplets, ~1.2-3.0 ppm).	δ 7.54 (s, 1H), 3.68 (s, 3H), 2.89-2.81 (m, 2H), 2.09-1.96 (m, 2H), 1.83-1.72 (m, 2H), 1.61-1.36 (m, 4H)[3]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	Expected signals: Carboxylic acid carbonyl (~175-185 ppm), ester carbonyl (~170-175 ppm), methoxy carbon (~52 ppm), cyclohexane ring carbons (~20-50 ppm).	δ 179.76, 174.06, 51.71, 42.48, 42.33, 26.25, 25.95, 23.74, 23.62[3]
IR (KBr)	Expected peaks: O-H stretch (broad, ~2500-3300 cm <sup>-1</sup> ), C=O stretch (ester and carboxylic acid, ~1700-1760 cm <sup>-1</sup> ), C-O stretch (~1000-1300 cm <sup>-1</sup> ).	ν 3060, 1710, 1670 cm <sup>-1</sup> [3]
Mass Spec (ESI)	Expected [M-H] <sup>-</sup> : 185.0792	[M-H] <sup>-</sup> calculated: 185.0792, measured: 185.0790[3]

## Experimental Protocols

The following are generalized protocols for the key analytical techniques used in the characterization of these compounds.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). The solution is then filtered into an NMR tube.
- **$^1\text{H}$  NMR Spectroscopy:** The spectrum is typically acquired on a 300 or 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS). Key parameters to note are the chemical shift ( $\delta$ ), multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constants (J in Hz), and integration. The carboxylic acid proton is expected to appear as a broad singlet in the downfield region of the spectrum.[\[4\]](#)
- **$^{13}\text{C}$  NMR Spectroscopy:** This is usually performed on the same instrument. The spectrum provides information on the different carbon environments in the molecule. The carbonyl carbons of the carboxylic acid and ester groups are expected to be the most downfield signals.[\[4\]](#)[\[5\]](#)

### 2. Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between salt plates.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum shows the absorption of infrared radiation by the molecule as a function of wavenumber ( $\text{cm}^{-1}$ ).
- **Interpretation:** The presence of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300  $\text{cm}^{-1}$ .[\[6\]](#)[\[7\]](#) The C=O stretching vibrations for both the carboxylic acid and the ester will appear as strong, sharp peaks in the region of 1680-1760  $\text{cm}^{-1}$ .[\[7\]](#)

### 3. Mass Spectrometry (MS)

- **Methodology:** Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of small, volatile molecules.<sup>[8][9]</sup> The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.<sup>[8]</sup> The separated components then enter the mass spectrometer.
- **Ionization:** In the mass spectrometer, the molecules are ionized, often by electron impact (EI) or chemical ionization (CI). For high-resolution mass spectrometry (HRMS), electrospray ionization (ESI) is frequently used to obtain accurate mass measurements, which can confirm the elemental composition of the molecule.<sup>[10]</sup>

## Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the characterization of a novel chemical compound like **Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid**.

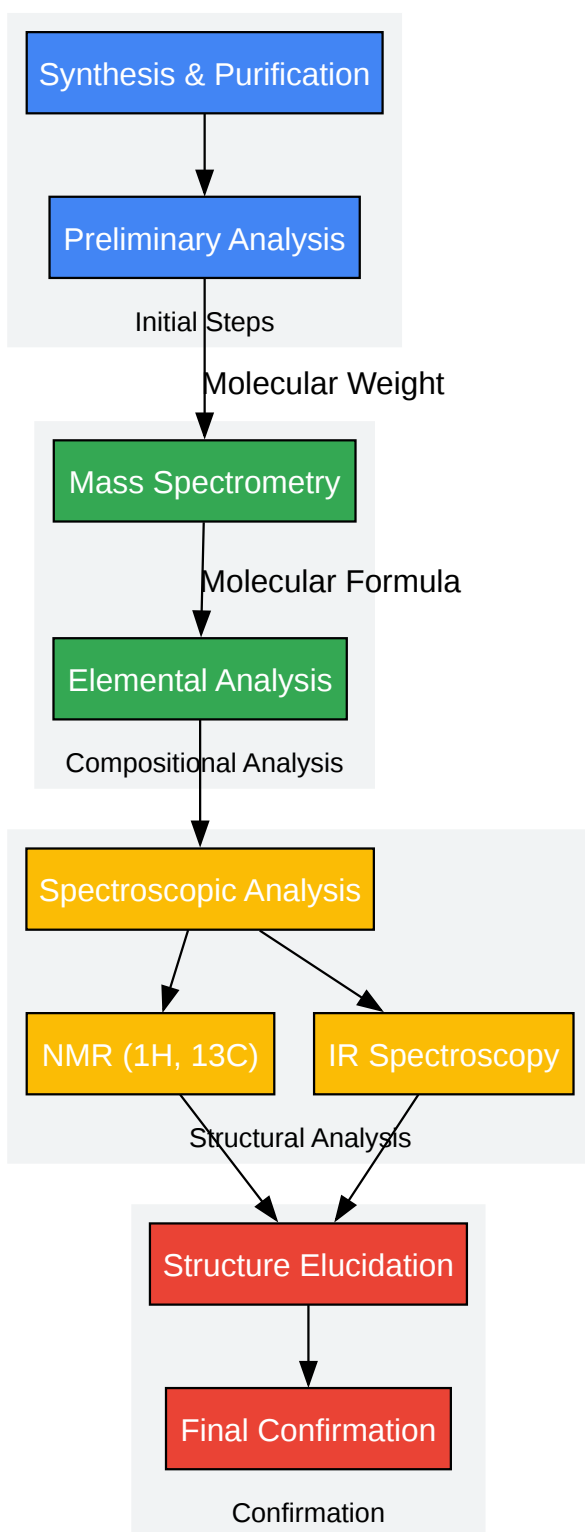


Figure 1. A logical workflow for the structural elucidation of a novel compound.

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Caption: A logical workflow for the structural elucidation of a novel compound.

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